molecular formula C7H6BrClS B8693332 1-Bromo-2-[(chloromethyl)sulfanyl]benzene CAS No. 54257-90-8

1-Bromo-2-[(chloromethyl)sulfanyl]benzene

Cat. No. B8693332
CAS RN: 54257-90-8
M. Wt: 237.55 g/mol
InChI Key: XDWAKHMDRKLOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-[(chloromethyl)sulfanyl]benzene is a useful research compound. Its molecular formula is C7H6BrClS and its molecular weight is 237.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-[(chloromethyl)sulfanyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-[(chloromethyl)sulfanyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

54257-90-8

Product Name

1-Bromo-2-[(chloromethyl)sulfanyl]benzene

Molecular Formula

C7H6BrClS

Molecular Weight

237.55 g/mol

IUPAC Name

1-bromo-2-(chloromethylsulfanyl)benzene

InChI

InChI=1S/C7H6BrClS/c8-6-3-1-2-4-7(6)10-5-9/h1-4H,5H2

InChI Key

XDWAKHMDRKLOEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCCl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 60.4 g of [(o-bromophenyl)thio]methanesulfonic acid, sodium salt and 98.0 g of phosphorus pentachloride is blended until liquified, diluted with 600 ml of ether, and then poured on 1.2 kg of crushed ice. The ether layer is separated, washed, dried, and concentrated to give about 43.7 g of the named compound, bp about 86° (0.6 mm), mp about 28°-30°.
Name
[(o-bromophenyl)thio]methanesulfonic acid
Quantity
60.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1.2 kg
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

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